

# YC-001: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**YC-001** is a novel, non-retinoid small molecule identified as a pharmacological chaperone of rod opsin.[1][2][3] It demonstrates significant potential in the treatment of retinal degeneration, particularly autosomal dominant retinitis pigmentosa (adRP), by rescuing misfolded opsin mutants.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, key properties, and mechanism of action of **YC-001**, supported by quantitative data and detailed experimental protocols.

### **Chemical Structure**

**YC-001**, also known as CID 2377702 in the PubChem database, is a non-retinoid compound. [1] Its chemical structure is composed of three primary moieties: a 2-chlorothiophene ring, a furan-2(5H)-one ring, and a thiophene ring.[1] The synthesis of **YC-001** has been performed for in vivo studies, and its structure confirmed by nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS).[3]

## Physicochemical and Pharmacological Properties

**YC-001** exhibits several key properties that make it a promising therapeutic candidate for retinal diseases. It has been shown to have micromolar potency and an efficacy greater than 9-



cis-retinal, with the advantage of lower cytotoxicity.[1][2][3] Unlike retinal-based chaperones, the activity of **YC-001** is not dependent on light conditions.[3][5]

Table 1: In Vitro Efficacy and Potency of YC-001

| Parameter                              | Value Value                | Cell Line/System                   | Notes                                                           |
|----------------------------------------|----------------------------|------------------------------------|-----------------------------------------------------------------|
| Potency (P23H-opsin transport rescue)  | 7.8 μM[1]                  | NIH3T3 cells                       | From high-throughput screening.                                 |
| Potency (cAMP level increase)          | 8.7 μM[6]                  | NIH3T3 cells                       |                                                                 |
| Efficacy (P23H-opsin transport rescue) | 150-310% of control        | NIH3T3 cells                       | [1]                                                             |
| EC50 (Rod Opsin<br>Binding)            | 0.98 ± 0.05 μM[ <b>1</b> ] | Bovine rod opsin in disc membranes | Comparable to 9-cisretinal (EC50 = 1.20 $\pm$ 0.10 $\mu$ M).[1] |
| EC50 (cAMP level increase)             | 8.22 μM[1][7]              | NIH3T3-(WT-<br>opsin/GFP) cells    |                                                                 |
| EC50 (RHO transport in OS)             | 20-22 μM[4]                | RhoP23H/+ retinal explants         |                                                                 |

Table 2: In Vivo Properties and Effects of YC-001



| Parameter               | Dosage and<br>Administration                 | Animal Model                                         | Key Findings                                                        |
|-------------------------|----------------------------------------------|------------------------------------------------------|---------------------------------------------------------------------|
| Retinal Protection      | 50 and 200 mg/kg;<br>intraperitoneal (i.p.)  | Abca4-/-Rdh8-/-<br>mice                              | Protects against bright light-induced retinal degeneration.[1][6]   |
| Pharmacokinetics        | 200 mg/kg; i.p.                              | Mice                                                 | Enters the eyes but is<br>not retained for<br>prolonged periods.[6] |
| Toxicity                | 100 and 200 mg/kg;<br>i.p. daily for 24 days | Mice                                                 | No acute toxicity observed.[6]                                      |
| Solubility (Protocol 1) | ≥ 2.5 mg/mL (8.84<br>mM)                     | 10% DMSO, 40%<br>PEG300, 5% Tween-<br>80, 45% Saline | [6]                                                                 |
| Solubility (Protocol 2) | ≥ 2.5 mg/mL (8.84<br>mM)                     | 10% DMSO, 90%<br>Corn Oil                            | [6]                                                                 |

### **Mechanism of Action**

**YC-001** functions as a pharmacological chaperone that binds to and stabilizes rod opsin, including misfolded mutants that cause adRP.[1][4] This binding is reversible and occurs within the chromophore pocket of the protein.[1][7] By stabilizing the structure of opsin, **YC-001** facilitates the proper transport of the protein from the endoplasmic reticulum to the plasma membrane.[1][4][5]

Furthermore, **YC-001** acts as both an inverse agonist and a non-competitive antagonist of rod opsin signaling.[1][2] It can silence the basal activity of rod opsin and antagonize the formation or photoactivation of isorhodopsin.[1][7]





Click to download full resolution via product page

**Caption:** Mechanism of action of **YC-001** as a pharmacological chaperone and inverse agonist.

# Experimental Protocols High-Throughput Screening (HTS) for Identification of YC-001

This protocol was used to identify small molecules that promote the transport of the unstable P23H-mutant opsin protein from the ER to the plasma membrane.[1]

- Assay Principle: A cell-based β-Gal fragment complementation assay was utilized.[1]
   Misfolded P23H opsin remains in the ER, separating two fragments of β-galactosidase and resulting in low enzyme activity. A successful chaperone will rescue the transport of the opsin to the plasma membrane, bringing the fragments together and restoring β-Gal activity.[8]
- Screening: 79,080 compounds were tested at an average concentration of 22.5 μΜ.[1]
- Hit Criteria: Compounds with efficacies greater than 50% and potencies less than 20 μM were selected as hits.[1]



• Confirmation: The activity of hit compounds was confirmed using high-content imaging analysis in NIH3T3 cells stably co-expressing mouse P23H opsin and GFP.[1][3]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. A novel small molecule chaperone of rod opsin and its potential therapy for retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]



- 2. A novel small molecule chaperone of rod opsin and its potential therapy for retinal degeneration PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nonretinoid chaperones improve rhodopsin homeostasis in a mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological strategies for treating misfolded rhodopsin-associated autosomal dominant retinitis pigmentosa PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [YC-001: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3386695#the-chemical-structure-and-properties-of-yc-001]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.